molecular formula C13H12N4 B11879848 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-methyl-6-phenyl- CAS No. 61404-87-3

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-methyl-6-phenyl-

Cat. No.: B11879848
CAS No.: 61404-87-3
M. Wt: 224.26 g/mol
InChI Key: YRWUGYWTMLGDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-methyl-6-phenyl- (CAS: 61404-87-3) is a heterocyclic compound with the molecular formula C₁₃H₁₂N₄ and a molecular weight of 224.265 g/mol . Its core structure consists of a pyrrolo[2,3-d]pyrimidine scaffold substituted with a methyl group at position 5 and a phenyl group at position 4. This compound belongs to a class of molecules known for their bioactivity in medicinal chemistry, particularly as kinase inhibitors. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been developed as Bruton’s tyrosine kinase (BTK) inhibitors for treating rheumatoid arthritis and as JAK1-selective inhibitors with improved pharmacokinetic profiles . The 5-methyl and 6-phenyl substituents are critical for modulating interactions with biological targets, as discussed in subsequent sections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61404-87-3

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

5-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4/c1-8-10-12(14)15-7-16-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H3,14,15,16,17)

InChI Key

YRWUGYWTMLGDIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=NC=NC(=C12)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Scope

  • Substrate Compatibility : Aromatic amines (e.g., aniline derivatives) react efficiently under these conditions, while aliphatic amines require prolonged heating.

  • Mechanistic Pathway : P₂O₅ acts as a dehydrating agent, facilitating the nucleophilic substitution of the carbonyl oxygen with the amine group. The N,N-dimethylcyclohexylamine likely serves as a proton scavenger.

For 5-methyl-6-phenyl-substituted derivatives, this method could be adapted by starting with a pre-functionalized oxo precursor containing methyl and phenyl groups at the 5- and 6-positions, respectively. However, the steric and electronic effects of these substituents may necessitate temperature or solvent modifications.

Catalytic Debenzylation for N-Methylated Derivatives

Patent CN106188064A discloses a hydrogenation-based method for debenzylating N-benzyl-pyrrolo[2,3-d]pyrimidin-4-amines using palladium on carbon (Pd/C). While the patent focuses on N-methyl-N-((3R,4R)-4-methylpyridin-3-yl) derivatives, the protocol is broadly applicable to analogous compounds.

Key Process Parameters

ParameterValue
Catalyst10–20% Pd/C
SolventMethanol
Reaction ConditionsH₂ (0.5–1 MPa), 50–60°C
Yield80–85%

For 5-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, this method could be employed if a benzyl-protected intermediate is synthesized first. The debenzylation step is notable for its mild conditions and absence of acidic reagents, minimizing side reactions.

Chlorination-Amination Sequential Approach

Patent CN110386936B outlines a two-step synthesis of 4-chloro-pyrrolo[2,3-d]pyrimidines, which can serve as intermediates for subsequent amination. The process involves:

  • Condensation-Cyclization : Reacting a pyrimidine precursor with a methylene reagent (e.g., DMF-DMA) to form a chlorinated intermediate.

  • Amination : Substituting the chloride with an amine group under basic or catalytic conditions.

Advantages Over Direct Methods

  • Flexibility : The chloride intermediate allows for diverse amine introductions (e.g., aryl, alkyl, or heterocyclic amines).

  • Scalability : The use of inexpensive solvents (e.g., ethanol, water) and catalysts enhances industrial viability.

Applying this to the target compound would require synthesizing 4-chloro-5-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine, followed by amination with ammonia or a methylamine source.

Comparative Analysis of Methodologies

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
P₂O₅-Mediated AminationOxo derivative 1 P₂O₅, amine HCl, 200–220°C46–90One-step, high functional group toleranceHigh temperatures, limited aliphatic amine reactivity
Catalytic DebenzylationN-Benzyl intermediatePd/C, H₂, MeOH80–85Mild conditions, no acidic byproductsRequires pre-synthesis of benzylated precursor
Chlorination-AminationPyrimidine precursorDMF-DMA, NH₃/amine70–78Versatile, scalableMulti-step, chloride handling

Mechanistic Insights and Optimization Strategies

Steric Considerations

The 5-methyl and 6-phenyl groups introduce steric hindrance, potentially slowing nucleophilic substitution or cyclization steps. Strategies to mitigate this include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

  • Catalyst Loading : Increasing Pd/C catalyst to 15–20% improves debenzylation efficiency for bulky substrates.

Temperature and Time Trade-offs

  • Prolonged heating (>4 hours) in P₂O₅-mediated reactions risks decomposition, whereas shorter durations (1–2 hours) may suffice for electron-rich aryl amines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group and halogenated derivatives of this scaffold participate in nucleophilic substitutions. For example:

  • Chlorine displacement : Reaction of 4-chloro-5-methyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine with methylamine in methanol at 70°C yields the 4-methylamino derivative (93% yield) .

  • Amination : Treatment with ammonium hydroxide in isopropanol under sealed-tube conditions replaces halogens at position 4 with primary amines (67–79% yields) .

Optimization Factors :

ParameterOptimal RangeImpact on Yield
Temperature70–100°C↑ Yield by 20%
SolventPolar aprotic (e.g., DMF)↑ Reactivity
BaseDIEA or K₂CO₃↓ Side products

Cross-Coupling Reactions

The pyrrolopyrimidine core supports palladium-catalyzed couplings:

  • Suzuki-Miyaura : 5-Bromo derivatives react with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O, achieving 68–85% yields .

  • Buchwald-Hartwig Amination : Coupling with morpholino-aryl methanones via Pd₂(dba)₃/XPhos in sec-BuOH at 110°C forms biaryl amines (e.g., JH-II-127, a LRRK2 inhibitor) .

Representative Example :

text
5-Bromo-7-ethyl-pyrrolo[2,3-d]pyrimidine + 4-Methoxyphenylboronic Acid → 7-Ethyl-5-(4-methoxyphenyl)-pyrrolo[2,3-d]pyrimidine (Yield: 82%) Conditions: Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 12 h [5]

Oxidation and Reduction

  • Oxidation : The 4-amino group forms N-oxides under mild H₂O₂/acetone conditions, enhancing solubility for biological assays .

  • Reduction : Nitro-substituted derivatives at position 7 are reduced to anilines using H₂/Pd-C in MeOH/CH₂Cl₂ (55–66% yields) .

Protection/Deprotection Strategies

  • SEM Protection : A 2-(trimethylsilyl)ethoxymethyl (SEM) group is introduced at N-7 using SEM-Cl/DIEA in DMF (90% yield) to prevent undesired side reactions during functionalization .

  • Benzyl Deprotection : Hydrogenolysis with Pd(OH)₂/C in ethanol cleaves benzyl groups at position 7 (quantitative yield) .

Halogenation

Direct chlorination at position 2 or 4 is achieved using POCl₃/toluene with DIEA as a base. For example:

text
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl₃ (3 eq) → 2,4-Dichloro derivative (76% yield) Conditions: 75°C → 105°C, 16 h [3]

Reaction Challenges and Solutions

  • Low Solubility : Additives like DMSO or microwave irradiation (100°C, 10 min) improve reaction rates .

  • Regioselectivity : Steric effects from the 6-phenyl group direct substitutions to position 4 over 2 .

Scientific Research Applications

Antitumor Properties

Several studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. A study demonstrated that certain derivatives exhibited cytotoxic effects against A431 cells and moderate inhibition of Epidermal Growth Factor Receptor (EGFR) .

Inhibition of Receptor Tyrosine Kinases

The compound has been studied for its potential as an inhibitor of multiple receptor tyrosine kinases (RTKs). Research indicates that modifications at the phenyl ring can enhance the inhibitory activity against RTKs, making these compounds promising candidates for cancer therapy .

Anticonvulsant Activity

Pyrrolo[2,3-d]pyrimidine derivatives have also shown anticonvulsant properties. The structural features of these compounds contribute to their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in epilepsy and related disorders .

Case Study 1: VEGFR-2 Inhibition

In a notable study, a series of N4-phenylsubstituted derivatives were synthesized and tested for their ability to inhibit VEGFR-2. The most effective compound demonstrated significant cytotoxicity against cancer cell lines and was further evaluated in vivo for its therapeutic potential .

Case Study 2: Anticonvulsant Testing

Another research effort focused on evaluating the anticonvulsant activity of various pyrrolo[2,3-d]pyrimidine derivatives. The results indicated that specific substitutions on the pyrimidine ring enhanced pharmacological efficacy in animal models of epilepsy .

Mechanism of Action

The mechanism of action of 5-METHYL-6-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk : The 6-phenyl group in the target compound enhances hydrophobic interactions with kinase ATP-binding pockets compared to smaller groups (e.g., methoxy in ).
  • Halogenation : Iodine at position 5 (e.g., 5-iodo-7-isopropyl-) improves antimicrobial activity but reduces solubility .
  • N7 Modifications: Cyclopropylmethyl or morpholinoethyl groups at N7 (e.g., ) enhance metabolic stability and selectivity.

Kinase Inhibition

  • BTK Inhibition: The target compound’s derivatives exhibit IC₅₀ values in the nanomolar range for BTK, critical for autoimmune disease treatment .
  • JAK1 Selectivity : Analog (R)-6c (with a spiro ring at N7) shows 8.5 nM IC₅₀ against JAK1 and 48-fold selectivity over JAK2, attributed to steric effects from the spiro scaffold .
  • HCK Inhibition: The phenoxyphenyl-tetrahydropyran analog () achieves sub-100 nM potency, highlighting the role of extended aromatic systems in binding affinity.

Antimicrobial Activity

  • Halogenated derivatives (e.g., 5-iodo-7-isopropyl-) exhibit low MIC values (1–4 µg/mL) against Staphylococcus aureus, with synergistic effects when combined with antimicrobial peptides .

Structure-Activity Relationship (SAR) Insights

  • Position 5 : Methyl groups (target compound) optimize steric fit in kinase pockets, while halogens (e.g., iodine) enhance antimicrobial activity but may increase toxicity .
  • Position 6 : Phenyl groups improve target affinity through π-π stacking, whereas nitro or fluorophenyl groups (e.g., ) modulate electronic properties.
  • Position 7 : Alkyl or cycloalkyl substituents (e.g., cyclopropylmethyl ) improve pharmacokinetics by reducing CYP450-mediated metabolism.

Biological Activity

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-methyl-6-phenyl- (CAS Number: 61404-87-3) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₂N₄
  • Molecular Weight : 224.26 g/mol
  • LogP : 3.0967 (indicating moderate lipophilicity) .

Research indicates that derivatives of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine exhibit selective inhibition against specific kinases. For instance, one derivative was identified as a JAK1-selective inhibitor with an IC₅₀ value of 8.5 nM, demonstrating a selectivity index of 48 over JAK2 . This selectivity makes it a promising candidate for the treatment of diseases linked to JAK1 activity, such as autoimmune disorders.

In Vitro Studies

In vitro studies have shown that various derivatives of this compound exhibit cytotoxicity against different cancer cell lines. For example:

  • Cell Lines Tested : HeLa, MDA-MB-231, and MCF-7.
  • Observed Effects : The compound altered cell cycle distribution, increasing the percentage of cells in the G0-G1 phase while decreasing those in the S and G2/M phases. This suggests an antiproliferative effect .

In Vivo Studies

In vivo experiments demonstrated efficacy in models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). The tested compounds showed significant improvement in clinical scores and reduced inflammatory markers .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • ADME Profile : Initial studies indicate favorable ADME properties for certain derivatives, although specific data on half-life and clearance rates require further investigation.
  • Selectivity and Safety : The selectivity for JAK1 over JAK2 suggests a potentially favorable safety profile, reducing the risk of side effects associated with broader kinase inhibition .

Case Study 1: JAK1 Inhibition

A study focused on the synthesis and evaluation of a specific derivative showed that it effectively inhibited JAK1 activity in vitro and demonstrated significant anti-inflammatory effects in animal models. This supports its potential use in treating inflammatory diseases .

Case Study 2: NIK Inhibition

Another investigation highlighted the development of NIK inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds. One derivative exhibited high potency against NF-kB inducing kinase (NIK), showcasing its potential in cancer therapy by modulating inflammatory pathways .

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC₅₀ ValueSelectivity IndexModel Used
JAK1 Inhibition(R)-3-(7-(methyl(7H-pyrrolo...8.5 nM48 over JAK2CIA/AIA models
NIK Inhibition4-(3-((7H-pyrrolo...Not specifiedHighBEAS-2B cells
CytotoxicityVarious derivativesVariesN/AHeLa/MDA-MB-231/MCF-7

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the 5-methyl and 6-phenyl positions of the pyrrolo[2,3-d]pyrimidine core?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes the use of 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine as an intermediate, reacting with amines (e.g., (R)-(4-methoxyphenyl)ethanamine) under reflux conditions in DMSO. Key steps include purification via column chromatography and validation by NMR (δ 11.89 ppm for NH) and HRMS .
  • Critical Consideration : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (e.g., CHCl3/MeOH 10:1) to optimize yields .

Q. How can structural modifications at the 4-amine position influence biological activity?

  • Methodology : Replace the 4-amine with aryl or alkyl groups via Buchwald-Hartwig coupling or direct substitution. demonstrates that N4-(4-chlorophenyl) substitution enhances kinase inhibition (IC50 = 8.5 nM for JAK1). Use SPR (surface plasmon resonance) or enzymatic assays to validate binding affinity .
  • Data Insight : Substituting with electron-withdrawing groups (e.g., Cl) improves selectivity for JAK1 over JAK2 (selectivity index = 48) .

Q. What analytical techniques are essential for confirming compound purity and structural integrity?

  • Methodology : Employ a combination of:

  • HPLC : Purity >99% (C18 column, MeCN/H2O gradient) .
  • NMR : Key peaks include δ 6.94 ppm (H-5 proton) and δ 11.89 ppm (NH proton) .
  • HRMS : Match calculated and observed masses (e.g., m/z 375.1814 for [M+H]+) .

Advanced Research Questions

Q. How do substituents at the 6-phenyl position modulate kinase selectivity (e.g., JAK1 vs. JAK2)?

  • Methodology : Design analogs with steric or electronic variations (e.g., 6-(trifluoromethyl) vs. 6-(4-methoxyphenyl)). highlights that 6-(trifluoromethyl) derivatives exhibit enhanced selectivity for JAK1 (IC50 = 8.5 nM) due to steric hindrance in the JAK2 ATP-binding pocket. Use molecular docking (e.g., Glide SP) to predict binding poses .
  • Contradiction Analysis : While 6-phenyl groups generally improve potency, bulky substituents (e.g., naphthyl) may reduce solubility, complicating in vivo efficacy .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound in cancer or inflammatory diseases?

  • Methodology :

  • In Vitro : Use cell-based assays (e.g., HEK293 cells transfected with JAK-STAT reporters) to measure IC50 values. cites RIPK1 inhibition in tumor metastasis models .
  • In Vivo : Administer compounds in murine collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models. reports dose-dependent efficacy (10 mg/kg, oral) with pharmacokinetic profiling (t1/2 = 6.2 h in mice) .

Q. How can contradictory data on substituent effects (e.g., 2-NH2 vs. 2-desNH2 analogs) be resolved?

  • Methodology : Conduct comparative SAR studies. shows that removing the 2-NH2 group reduces potency by 10-fold in kinase assays. Validate via isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy trade-offs .
  • Resolution : Contradictions may arise from assay conditions (e.g., ATP concentration). Standardize assays using 1 mM ATP and 10 µM test compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.